molecular formula C20H22BrN7O B2702298 2-{[3-(3-fluorophenyl)isoxazolo[5,4-d]pyrimidin-4-yl]oxy}-N-(3-methylbenzyl)acetamide CAS No. 1111975-93-9

2-{[3-(3-fluorophenyl)isoxazolo[5,4-d]pyrimidin-4-yl]oxy}-N-(3-methylbenzyl)acetamide

Cat. No. B2702298
CAS RN: 1111975-93-9
M. Wt: 456.348
InChI Key: YEMFAQVVUKAQBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of this compound involves a 6- or 7-step procedure, leading to the formation of the isoxazolo[5,4-d]pyrimidin-4(5H)-one scaffold. Chemistry-driven modifications have been crucial in optimizing the structure for biological activity. Notably, the compound exhibits promising inhibitory effects on indoleamine 2,3-dioxygenase 1 (IDO1) , a key enzyme involved in immunomodulation .

Scientific Research Applications

Radioligand Development for PET Imaging

A notable application is in the development of selective radioligands for imaging the translocator protein (18 kDa) using positron emission tomography (PET). The research into compounds such as DPA-714, which shares structural motifs with the given compound, highlights the potential for designing molecules that can be labeled with fluorine-18 for in vivo brain imaging. This has significant implications for studying neuroinflammation and related neurological conditions (Dollé et al., 2008).

Anticancer Activity

Another application is in the design and synthesis of derivatives for anticancer activity. The synthesis of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives and their testing against cancer cell lines have shown potential anticancer effects. Such derivatives may serve as a foundation for developing new therapeutic agents targeting various cancer types (Al-Sanea et al., 2020).

Antibacterial and Antifungal Agents

The compound's framework has been explored for developing antibacterial and antifungal agents. Synthesis of related structures with modifications has led to the discovery of compounds with significant in vitro activity against resistant strains of bacteria and fungi. This is critical in the context of rising antimicrobial resistance and the need for new effective treatments (Varshney et al., 2009).

Anti-inflammatory and Analgesic Agents

Research has also been directed towards synthesizing derivatives with anti-inflammatory and analgesic activities. By modifying the core structure, researchers have developed compounds that show promising results in preclinical models for inflammation and pain, suggesting potential applications in treating chronic pain and inflammatory disorders (Khalifa & Abdelbaky, 2008).

properties

IUPAC Name

3-[2-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-N-butyl-N-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrN7O/c1-3-4-12-27(2)18-9-8-16-23-24-17(28(16)25-18)10-11-19-22-20(26-29-19)14-6-5-7-15(21)13-14/h5-9,13H,3-4,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEMFAQVVUKAQBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C1=NN2C(=NN=C2CCC3=NC(=NO3)C4=CC(=CC=C4)Br)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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